The compound with the identifier 374796-72-2 is a synthetic organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. It is often studied for its potential therapeutic applications, including its role as a small molecule in drug discovery.
This compound is typically synthesized in laboratory settings and may not be found naturally occurring in significant quantities. The synthesis of such compounds often involves specific chemical reactions that are tailored to produce desired biological activity.
374796-72-2 falls under the classification of organic compounds, specifically as a small molecule. Its classification may also include categories based on its functional groups, such as heterocycles or aromatic compounds, which can influence its biological activity and interactions.
The synthesis of 374796-72-2 can be achieved through several chemical methodologies, including:
The specific synthetic route for 374796-72-2 may involve the use of reagents such as acids, bases, or specific catalysts that facilitate the formation of key bonds within the molecular structure. Reaction conditions such as temperature, pressure, and solvent choice play crucial roles in determining the success of the synthesis.
The molecular structure of 374796-72-2 can be represented using structural formulas that depict the arrangement of atoms within the molecule. This includes identifying functional groups, stereochemistry, and connectivity.
Key data points regarding the molecular structure include:
The compound 374796-72-2 may participate in various chemical reactions typical for organic molecules. These can include:
Understanding these reactions requires knowledge of reaction mechanisms and kinetics, which dictate how quickly and efficiently these transformations occur under different conditions.
The mechanism of action for 374796-72-2 is typically explored through pharmacological studies that assess how the compound interacts with biological systems. This often involves:
Data from these studies can reveal important information about efficacy, potency, and potential side effects associated with its use in therapeutic applications.
The physical properties of 374796-72-2 include:
Chemical properties encompass reactivity with other substances, stability under various conditions (light, heat), and potential degradation pathways. These properties are essential for predicting how the compound will perform in real-world applications.
Analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography may be employed to characterize these properties accurately.
The compound 374796-72-2 has potential applications across several scientific domains:
The Iowa mutant of β-amyloid (1-40), formally designated as [Asn23]Aβ40 or D23N-Aβ40, is a pathogenic variant associated with early-onset familial Alzheimer's disease and severe cerebral amyloid angiopathy (CAA). This peptide arises from a missense mutation (G→A transition) at codon 694 of the amyloid precursor protein (APP) gene, resulting in the substitution of aspartic acid (Asp) with asparagine (Asn) at position 23 within the amyloid-β sequence [1] [4].
The molecular formula of this 40-residue peptide is C₁₉₄H₂₉₇N₅₅O₅₆S, with a calculated molecular weight of 4327.83 Da [3]. This represents a minor but structurally significant change from wild-type Aβ(1-40) (molecular weight approximately 4330.8 Da), resulting from the replacement of the acidic aspartic acid side chain carboxyl group with the carboxamide group of asparagine. The primary sequence is: DAEFRHDSGYEVHHQKLVFFAENVGSNKGAIIGLMVGGVV (mutation underlined) [1].
Commercially available synthetic preparations of [Asn23]Aβ40 exhibit high purity (≥95% as determined by reverse-phase HPLC) and peptide content (≥60%) [1]. The peptide is typically supplied as a lyophilized powder requiring storage at -20°C to maintain stability. Key biophysical properties include enhanced aggregation kinetics compared to wild-type Aβ40 (discussed in section 1.3) and altered fibril morphology observed through electron microscopy [2] [4]. The mutation site (position 23) resides within a critical structural domain (residues 21-23) known to harbor several hereditary amyloidosis mutations and to undergo spontaneous post-translational modifications, including isomerization, in both wild-type and Iowa mutant peptides [4] [8].
Table 1: Physicochemical Properties of [Asn23] β-Amyloid (1-40)
Property | Specification |
---|---|
CAS Registry Number | 374796-75-5 [3] |
Molecular Formula | C₁₉₄H₂₉₇N₅₅O₅₆S |
Molecular Weight | 4327.83 Da |
Amino Acid Sequence | DAEFRHDSGYEVHHQKLVFFAE→NVGSNKGAIIGLMVGGVV |
Purity (HPLC) | ≥95% |
Peptide Content | ≥60% |
Storage Conditions | -20°C |
Solid-state NMR spectroscopy has provided critical insights into the structural alterations induced by the D23N mutation. Unlike wild-type Aβ40 (WT-Aβ40) fibrils, which predominantly adopt an in-register, parallel β-sheet conformation, D23N-Aβ40 fibrils exhibit pronounced structural polymorphism with a significant proportion adopting antiparallel β-sheet arrangements [2]. This represents a fundamental deviation from the typical amyloid architecture observed in most disease-associated fibrils, particularly for peptides exceeding 15 residues in length.
Distance measurements using rotational echo double resonance (REDOR) NMR revealed anomalous intermolecular dipole-dipole couplings inconsistent with the in-register parallel structure. Specifically, when ¹⁵N-labeled Phe20 was mixed with peptides containing ¹³C-carbonyl labels at Leu17, Val18, Phe19, Phe20, or Ala21, the observed ¹³C-¹⁵N dipole-dipole couplings indicated that only approximately one-third of D23N-Aβ40 fibrils maintained the parallel β-sheet structure. The majority displayed distances compatible with antiparallel β-sheet organization [2]. This structural heterogeneity is further evidenced by X-ray fiber diffraction data showing a characteristic cross-β pattern but with a notably reduced equatorial reflection (9.4 Å versus 10.4 Å in WT-Aβ40), suggesting altered side-chain packing or protofilament organization [2].
MicroED (micro-electron diffraction) studies on the Aβ₂₀₋₃₄ fragment containing the analogous D23N mutation revealed a β-helix-like fold with tightly packed cores resembling those in full-length Aβ fibrils. Crucially, the mutant structure displayed a distinct protofilament interface stabilized by the asparagine substitution at position 23. This interface differs substantially from those observed in wild-type structures and appears to be thermodynamically reinforced by hydrogen bonding involving the Asn23 side chain [8]. Fourier transform infrared (FTIR) spectroscopy corroborates these findings, showing a shift in the amide I band indicative of altered β-sheet hydrogen bonding patterns consistent with the antiparallel arrangement.
The D23N mutation induces profound differences in aggregation kinetics, fibril stability, and supramolecular architecture compared to wild-type Aβ40:
Aggregation Kinetics: The Iowa mutant exhibits dramatically accelerated fibril formation. Kinetic studies monitoring thioflavin T fluorescence demonstrated a rate constant (k) of 3.77 × 10⁻³ min⁻¹ for D23N-Aβ40 fibrillization versus 1.07 × 10⁻⁴ min⁻¹ for WT-Aβ40 – representing a >35-fold increase [2]. Remarkably, D23N-Aβ40 aggregation proceeds without a detectable lag phase, suggesting the mutation lowers the kinetic barrier for nucleation. Similar acceleration is observed in the Aβ₂₀₋₃₄ fragment containing the D23N mutation compared to its wild-type counterpart [8].
Fibril Morphology and Stability: Electron microscopy reveals D23N-Aβ40 fibrils display multiple morphologies distinct from the relatively uniform WT fibrils [2]. These mutant fibrils exhibit significantly enhanced stability against dissociation by chaotropic agents. While wild-type Aβ fibrils dissolve in 1% SDS, D23N-Aβ40 fibrils resist dissolution even at 5% SDS concentrations [8]. This extreme stability correlates with the observed structural polymorphism and tighter packing within the mutant fibrils.
Molecular Structure: As detailed in section 1.2, the core structural difference lies in the β-sheet arrangement. WT-Aβ40 fibrils uniformly adopt an in-register parallel β-sheet conformation stabilized by a salt bridge between Asp23 and Lys28 within the bend region (residues 22-29) [2]. The D23N mutation disrupts this critical salt bridge, destabilizing the wild-type bend conformation and favoring alternative folding pathways. This leads to the observed antiparallel β-sheet structures and altered bend region folding in the majority of D23N fibrils [2] [8]. The β-strand segments themselves (approximately residues 10-22 and 30-40) remain intact, but their relative positioning and intermolecular alignment are fundamentally altered.
Pathological Implications: The aberrant fibril structure of D23N-Aβ40 correlates with its unique disease phenotype. Patients with the Iowa mutation exhibit severe cerebral amyloid angiopathy (CAA) with massive vascular amyloid deposition, neurofibrillary tangles, and remarkably few mature neuritic plaques [4]. This contrasts with the parenchymal plaque-predominant pathology typical of wild-type Aβ or other familial AD mutations. The structural studies suggest that the antiparallel β-sheet structure and unique protofilament interfaces of D23N-Aβ40 fibrils may facilitate preferential interactions with vascular basement membrane components, driving the vasculotropic pathology [2] [4] [8].
Table 2: Comparative Properties of Wild-Type vs. Iowa Mutant β-Amyloid (1-40)
Property | Wild-Type Aβ(1-40) | [Asn23]Aβ(1-40) (Iowa Mutant) |
---|---|---|
Aggregation Rate (k, min⁻¹) | 1.07 × 10⁻⁴ | 3.77 × 10⁻³ (35x faster) |
Lag Phase | Present | Absent |
Dominant β-Sheet Structure | In-register, Parallel | Polymorphic; Majority Antiparallel |
Fibril Morphology | Relatively uniform | Heterogeneous, multiple morphologies |
X-ray Diffraction (Equatorial) | 10.4 Å reflection | 9.4 Å reflection |
Critical Salt Bridge | Asp23-Lys28 intact | Disrupted (Asn23 cannot form bridge) |
SDS Dissolution Resistance | Dissolves in 1% SDS | Resists 5% SDS |
Primary Pathological Association | Parenchymal plaques | Severe Cerebral Amyloid Angiopathy (CAA) |
The structural characterization of [Asn23]Aβ(1-40) underscores how a single residue substitution can fundamentally alter the folding pathway, supramolecular assembly, and pathological consequences of amyloid-β aggregation. The shift towards antiparallel β-sheets and the formation of uniquely stable protofilament interfaces provide a molecular explanation for the accelerated aggregation kinetics and the severe cerebrovascular pathology characteristic of the Iowa kindred. These findings highlight the critical role of residue 23 and the bend region in determining Aβ fibril architecture and pathogenicity.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3